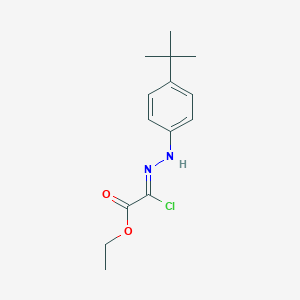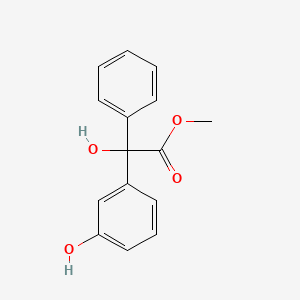![molecular formula C4H9N3 B14762835 2,5,7-Triazabicyclo[2.2.1]heptane CAS No. 279-43-6](/img/structure/B14762835.png)
2,5,7-Triazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Triazabicyclo[221]heptane is a bicyclic compound characterized by the presence of three nitrogen atoms within its structure This compound belongs to the family of polyazapolycyclic compounds, which are known for their unique structural and chemical properties
Méthodes De Préparation
The synthesis of 2,5,7-Triazabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of substituted triketopiperazines with enones, catalyzed by organocatalysts. This reaction proceeds with high yield and enantiomeric ratio, delivering products with natural product scaffolds . Another approach involves the use of Diels-Alder reactions, where furans react with alkene or alkyne dienophiles to generate the bicyclic structure .
Analyse Des Réactions Chimiques
2,5,7-Triazabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common reagents used in these reactions include MCPBA for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,5,7-Triazabicyclo[2.2.1]heptane has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which 2,5,7-Triazabicyclo[2.2.1]heptane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of nitrogen atoms within the bicyclic framework allows for interactions with different molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2,5,7-Triazabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptane and 7-Oxabicyclo[2.2.1]heptane. The anomeric effect observed in this compound also distinguishes it from its analogs .
Similar compounds include:
- 2,7-Diazabicyclo[2.2.1]heptane
- 7-Oxabicyclo[2.2.1]heptane
- N3,N6,2,5,7-Pentaphenyl-2,5,7-triazabicyclo[2.2.1]heptane
Propriétés
Numéro CAS |
279-43-6 |
|---|---|
Formule moléculaire |
C4H9N3 |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2,5,7-triazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H9N3/c1-3-6-2-4(5-1)7-3/h3-7H,1-2H2 |
Clé InChI |
ADTOVHJRTOIPHI-UHFFFAOYSA-N |
SMILES canonique |
C1C2NCC(N1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


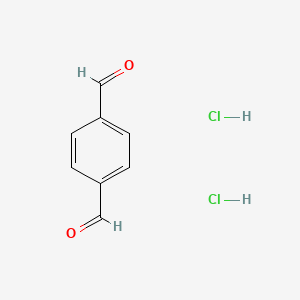

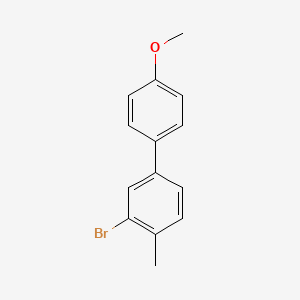


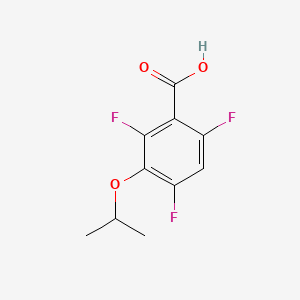

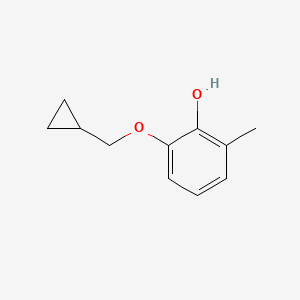
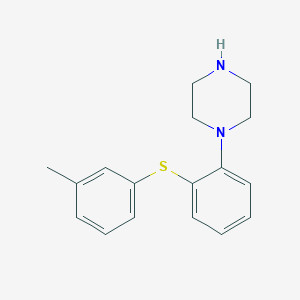
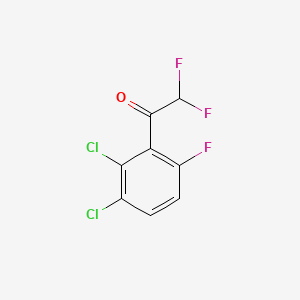

![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
